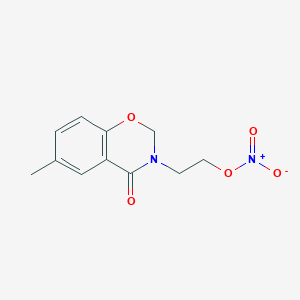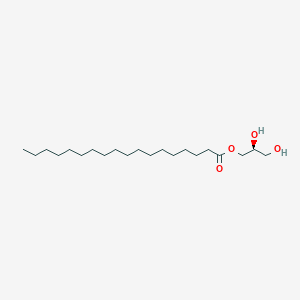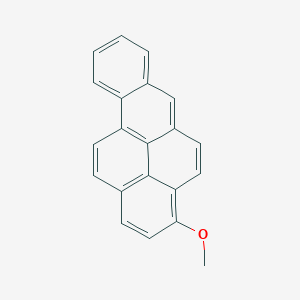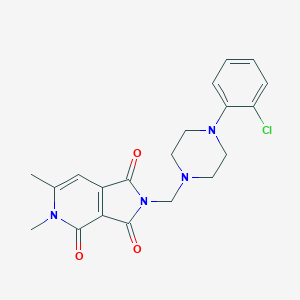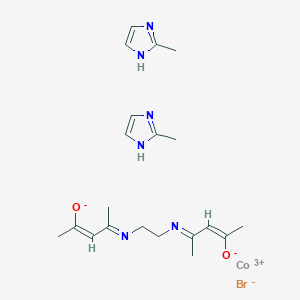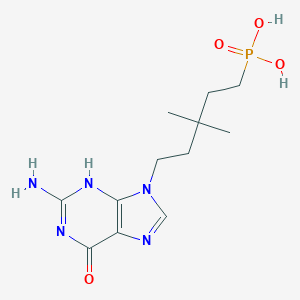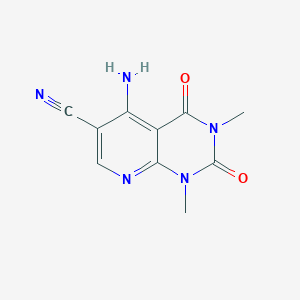
5-Amino-6-cyano-1,3-dimethyl-1,2,3,4-tetrahydropyrido(2,3-d)pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-6-cyano-1,3-dimethyl-1,2,3,4-tetrahydropyrido(2,3-d)pyrimidine-2,4-dione is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its synthesis methods, mechanism of action, biochemical and physiological effects, and future directions.
Mecanismo De Acción
The mechanism of action of 5-Amino-6-cyano-1,3-dimethyl-1,2,3,4-tetrahydropyrido(2,3-d)pyrimidine-2,4-dione involves the inhibition of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to play a crucial role in inflammation, pain, and fever. By inhibiting the production of prostaglandins, this compound exhibits anti-inflammatory, analgesic, and antipyretic properties.
Efectos Bioquímicos Y Fisiológicos
5-Amino-6-cyano-1,3-dimethyl-1,2,3,4-tetrahydropyrido(2,3-d)pyrimidine-2,4-dione has been found to exhibit various biochemical and physiological effects. This compound has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). It has also been found to inhibit the activation of nuclear factor-κB (NF-κB), which is known to play a crucial role in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-Amino-6-cyano-1,3-dimethyl-1,2,3,4-tetrahydropyrido(2,3-d)pyrimidine-2,4-dione in lab experiments include its potent anti-inflammatory, analgesic, and antipyretic properties. This compound has also been found to exhibit minimal toxicity, making it a safe option for use in lab experiments. However, the limitations of using this compound include its limited solubility in water, which can make it difficult to administer in lab experiments.
Direcciones Futuras
There are several future directions for the study of 5-Amino-6-cyano-1,3-dimethyl-1,2,3,4-tetrahydropyrido(2,3-d)pyrimidine-2,4-dione. One potential direction is to investigate its potential use in the treatment of cancer, diabetes, and cardiovascular diseases. Another direction is to study its mechanism of action in more detail to better understand its anti-inflammatory, analgesic, and antipyretic properties. Additionally, further research can be conducted to improve the solubility of this compound in water, making it easier to administer in lab experiments.
Conclusion:
In conclusion, 5-Amino-6-cyano-1,3-dimethyl-1,2,3,4-tetrahydropyrido(2,3-d)pyrimidine-2,4-dione is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its synthesis methods, mechanism of action, biochemical and physiological effects, and future directions. Further research is needed to fully understand the potential of this compound in scientific research.
Métodos De Síntesis
The synthesis of 5-Amino-6-cyano-1,3-dimethyl-1,2,3,4-tetrahydropyrido(2,3-d)pyrimidine-2,4-dione involves the reaction of 2-amino-4,6-dimethylpyridine-3-carbonitrile with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then treated with hydrochloric acid to obtain the desired compound.
Aplicaciones Científicas De Investigación
5-Amino-6-cyano-1,3-dimethyl-1,2,3,4-tetrahydropyrido(2,3-d)pyrimidine-2,4-dione has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use in the treatment of cancer, diabetes, and cardiovascular diseases.
Propiedades
Número CAS |
152708-32-2 |
|---|---|
Nombre del producto |
5-Amino-6-cyano-1,3-dimethyl-1,2,3,4-tetrahydropyrido(2,3-d)pyrimidine-2,4-dione |
Fórmula molecular |
C10H9N5O2 |
Peso molecular |
231.21 g/mol |
Nombre IUPAC |
5-amino-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C10H9N5O2/c1-14-8-6(9(16)15(2)10(14)17)7(12)5(3-11)4-13-8/h4H,1-2H3,(H2,12,13) |
Clave InChI |
IOBHBQNKZJOMOW-UHFFFAOYSA-N |
SMILES |
CN1C2=NC=C(C(=C2C(=O)N(C1=O)C)N)C#N |
SMILES canónico |
CN1C2=NC=C(C(=C2C(=O)N(C1=O)C)N)C#N |
Otros números CAS |
152708-32-2 |
Sinónimos |
5-amino-6-cyano-1,3-dimethyl-1,2,3,4-tetrahydropyrido(2,3-d)pyrimidine-2,4-dione ACDTPPD |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



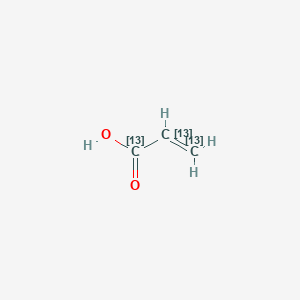
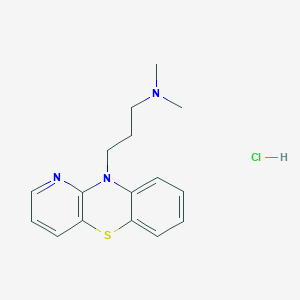
![2-(3,5-Dimethylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B134714.png)
![2-[(3-Methoxyphenyl)methyl]-propanedioic Acid 1,3-Diethyl Ester](/img/structure/B134722.png)
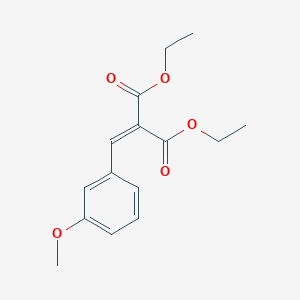
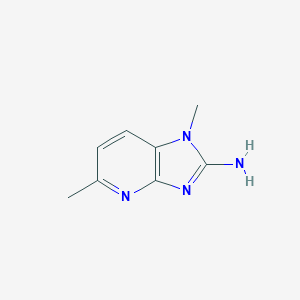
![1,3-Dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B134730.png)
